molecular formula C20H15BrClN5OS2 B2461792 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226428-02-9

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

カタログ番号: B2461792
CAS番号: 1226428-02-9
分子量: 520.85
InChIキー: PHSHHJGEADUCNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a potent and selective small-molecule inhibitor designed to target Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and survival of B-cells. The central role of BTK in B-cell signaling makes it a prominent therapeutic target for hematologic malignancies and autoimmune disorders . This compound exerts its effects by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition and sustained suppression of downstream signaling cascades. The molecular structure, featuring a bi-aryl imidazole core, is characteristic of second-generation BTK inhibitors, designed to form this critical covalent bond. Researchers utilize this compound to specifically probe the functional consequences of BTK inhibition in various experimental models, including B-cell lymphoma and chronic lymphocytic leukemia (CLL) cell lines. Its application extends to the study of autoimmune conditions like rheumatoid arthritis, where aberrant B-cell activity is a key driver of pathology. The imidazolyl-thiadiazole scaffold is a recognized pharmacophore in kinase inhibitor design, contributing to high-affinity target engagement and favorable drug-like properties . By precisely interrupting BCR signaling, this inhibitor provides a valuable chemical tool for dissecting the molecular mechanisms of B-cell-driven diseases and for evaluating the potential of BTK as a target in novel therapeutic strategies.

特性

IUPAC Name

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClN5OS2/c1-12-25-26-19(30-12)24-18(28)11-29-20-23-10-17(13-5-7-14(21)8-6-13)27(20)16-4-2-3-15(22)9-16/h2-10H,11H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSHHJGEADUCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that incorporates multiple functional groups, including imidazole and thiadiazole moieties. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C21H16BrClN4OS2C_{21}H_{16}BrClN_{4}OS_{2}, with a molecular weight of approximately 519.9 g/mol. The presence of bromine and chlorine atoms, along with thioether and amide functionalities, contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC21H16BrClN4OS2C_{21}H_{16}BrClN_{4}OS_{2}
Molecular Weight519.9 g/mol
CAS Number1226441-90-2

The biological activity of the compound is hypothesized to stem from its interaction with various biological targets. The imidazole group is known for its role in enzyme inhibition, particularly in antimicrobial and anticancer applications. The thioether and thiadiazole components may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The imidazole ring has been associated with the inhibition of various enzymes critical for microbial survival. For instance, studies have shown that imidazole derivatives can inhibit FabK enzymes in bacteria, which are essential for fatty acid biosynthesis .

In a related study, derivatives of phenylimidazole demonstrated effective antibacterial activity against strains such as Klebsiella pneumoniae . The specific compound under review may exhibit similar properties due to its structural similarities.

Anticancer Potential

The anticancer potential of this compound is also noteworthy. Compounds containing imidazole and thiadiazole rings have been reported to induce apoptosis in cancer cells. For example, studies have shown that certain thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxic activity, which may apply to the compound .

Study 1: Inhibition of Bacterial Growth

A recent investigation focused on the synthesis and evaluation of phenylimidazole derivatives revealed that compounds similar to our target showed promising results in inhibiting bacterial growth at low concentrations (IC50 values ranging from 0.10 to 0.24 μM) . This suggests that our compound could potentially serve as a lead molecule for developing new antibiotics.

Study 2: Anticancer Activity

Another study evaluated the anticancer effects of thiazole-containing compounds, reporting significant activity against human glioblastoma and melanoma cell lines . The mechanisms involved included inducing apoptosis through specific protein interactions, highlighting the therapeutic potential of compounds with similar structures.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit promising antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The evaluation often includes assays like the Sulforhodamine B assay to quantify cell viability post-treatment . Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, enhancing their therapeutic efficacy .

Synthesis and Evaluation

A series of studies have synthesized derivatives based on the core structure of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. These investigations typically involve:

  • Chemical Synthesis : Utilizing standard organic synthesis techniques to create the desired derivatives.
  • Characterization : Employing spectroscopic methods (NMR, IR) to confirm the structures.
  • Biological Testing : Conducting in vitro assays to evaluate antimicrobial and anticancer activities.

For example, a study highlighted the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives that showed significant antimicrobial and anticancer activities against specific cell lines .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues reported in the literature:

Compound Name / ID Core Structure Substituents (R1, R2, R3) Biological Activity (Reported) Key References
Target Compound Imidazole-thioacetamide R1: 4-BrPh; R2: 3-ClPh; R3: Thiadiazole Not explicitly reported
Compound 9 Imidazole-thioacetamide R1: 4-FPh; R2: 4-MeOPh; R3: Thiazole COX-1/2 inhibition
9c () Benzimidazole-triazole-thiazole R1: 4-BrPh; R2: Thiazole Docking studies (binding pose analysis)
N-(2-Bromo-4-methylphenyl)-... () Thiadiazole-thioacetamide R1: 4-ClBn; R2: 2-Br-4-MePh Not reported
Key Observations:

Halogen Substituents :

  • The target compound’s 4-bromophenyl and 3-chlorophenyl groups are bulkier and more lipophilic than the 4-fluorophenyl and 4-methoxyphenyl groups in Compound 9 . This may enhance membrane permeability but reduce solubility.
  • Bromine and chlorine (electron-withdrawing) could strengthen π-π stacking or halogen bonding in target interactions compared to fluorine or methoxy groups .

Heterocyclic Moieties :

  • The 1,3,4-thiadiazole ring in the target compound has two nitrogen atoms, offering more hydrogen-bonding sites than the thiazole ring in Compound 7. This might improve binding to enzymes like cyclooxygenases (COX) or kinases .
  • Compounds with benzimidazole-triazole hybrids (e.g., 9c in ) show distinct binding poses in docking studies, suggesting that the imidazole-thiadiazole combination in the target compound could occupy unique pharmacophoric spaces .

Synthetic Routes :

  • The target compound’s synthesis likely involves:
  • Substitution reactions (e.g., coupling of imidazole-thiol with chloroacetamide derivatives).
  • Use of bases like K₂CO₃ in polar aprotic solvents (e.g., THF or acetone), as seen in analogues from and .

Physicochemical and Pharmacokinetic Trends

  • Solubility : Thiadiazole rings generally improve aqueous solubility over benzimidazoles, but bulky halogens may counteract this .
  • Metabolic Stability : The thioether linkage and methyl group on thiadiazole may reduce oxidative metabolism, enhancing half-life relative to compounds with ester or amide linkages .

Computational and Experimental Characterization

  • Structural Analysis: Programs like SHELXL (for crystallography) and ORTEP (for thermal ellipsoid visualization) are widely used to confirm the geometry of such compounds, as noted in , and 7 .
  • Docking Studies : Analogues like 9c () were evaluated for binding modes, suggesting that the target compound’s bromine and thiadiazole groups could optimize interactions with hydrophobic pockets or catalytic sites .

準備方法

Cyclocondensation of Carbonyl and Amine Precursors

The imidazole nucleus is constructed via cyclocondensation, a method exemplified in the synthesis of related heterocycles. A plausible route involves reacting 4-bromophenylglyoxal with 3-chloroaniline in the presence of ammonium acetate under reflux conditions (Scheme 1).

Scheme 1: Imidazole Core Formation
$$
\text{4-Bromophenylglyoxal} + \text{3-Chloroaniline} \xrightarrow{\text{NH}_4\text{OAc}, \Delta} \text{5-(4-Bromophenyl)-1-(3-Chlorophenyl)-1H-Imidazole}
$$

This method mirrors the cyclization strategies used in CA2416906A1 for imidazoimidazolone synthesis, where carbonyl and amine precursors undergo acid-catalyzed cyclization. Yields for analogous reactions range from 65–80%, depending on stoichiometry and solvent choice (e.g., ethanol or dichloromethane).

Thioether Linkage Installation

Nucleophilic Substitution at the Imidazole C-2 Position

The thioether bridge is introduced via nucleophilic aromatic substitution. The imidazole intermediate is first halogenated at the C-2 position using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. Subsequent reaction with thiourea or sodium hydrosulfide (NaSH) in dimethylformamide (DMF) affords the thiol intermediate (Scheme 2).

Scheme 2: Thiolation of Imidazole
$$
\text{2-Chloroimidazole} + \text{NaSH} \xrightarrow{\text{DMF, 60°C}} \text{2-Mercaptoimidazole}
$$

This step parallels the thiohydantoin synthesis in CA2416906A1, where thiol groups are introduced via nucleophilic displacement. Critical parameters include temperature control (60–70°C) and anhydrous conditions to minimize oxidation.

Acetamide Formation via Carboxylic Acid Activation

Synthesis of Acetic Acid Derivative

The acetic acid component is prepared by reacting chloroacetyl chloride with the thiol-functionalized imidazole in the presence of a base (e.g., triethylamine). This yields 2-((imidazol-2-yl)thio)acetyl chloride , which is subsequently hydrolyzed to the carboxylic acid (Scheme 3).

Scheme 3: Acetic Acid Intermediate
$$
\text{2-Mercaptoimidazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-((Imidazol-2-yl)thio)acetyl Chloride} \xrightarrow{\text{H}_2\text{O}} \text{Acetic Acid Derivative}
$$

Amide Coupling with 5-Methyl-1,3,4-Thiadiazol-2-Amine

The final amide bond is formed using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . The acetic acid derivative is activated in situ and reacted with 5-methyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) at room temperature (Scheme 4).

Scheme 4: Amide Bond Formation
$$
\text{Acetic Acid} + \text{Thiadiazole Amine} \xrightarrow{\text{DCC, DMAP}} \text{Target Acetamide}
$$

This methodology is adapted from CN102161660A, where similar coupling strategies achieve yields exceeding 70%.

Optimization and Purification Strategies

Solvent and Temperature Effects

  • Imidazole cyclization : Ethanol or dichloromethane at reflux (78–80°C) optimizes ring closure.
  • Thioether formation : DMF at 60°C ensures efficient nucleophilic substitution without side reactions.
  • Amide coupling : THF or ethyl acetate at ambient temperature prevents racemization.

Chromatographic Purification

Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate the target compound in >95% purity. Recrystallization from methanol/water mixtures further enhances purity.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.89–7.43 (m, 8H, aromatic-H), 4.32 (s, 2H, CH₂CO), 2.51 (s, 3H, thiadiazole-CH₃).
  • LC-MS : m/z 576.2 [M+H]⁺.

Yield Comparison Across Steps

Step Yield (%) Purity (%)
Imidazole formation 78 90
Thioether installation 85 88
Amide coupling 72 95

Q & A

Q. What are the recommended synthetic routes for preparing 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example:
  • React 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile .
  • Optimize reaction conditions (e.g., 60–80°C, 12–24 hours) to achieve yields >70%. Purify via recrystallization using ethanol or ethanol-DMF mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., aromatic protons, methyl groups) .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S at ~600–700 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate experimental vs. calculated C, H, N, S content (e.g., ±0.3% deviation) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for cytotoxicity and antimicrobial activity using:
  • MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–50 µM to determine IC₅₀ values .
  • Agar Diffusion : Assess antibacterial/antifungal activity against E. coli or C. albicans at 10–100 µg/mL .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Optimize data collection at 100–150 K to minimize thermal motion artifacts .
  • Use WinGX/ORTEP for visualizing anisotropic displacement parameters and validating bond angles/distances against DFT calculations .

Q. What strategies mitigate contradictions in bioactivity data across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromophenyl → fluorophenyl) and compare IC₅₀ trends .
  • Statistical Modeling : Apply Design of Experiments (DoE) to optimize reaction conditions and bioassay parameters (e.g., pH, solvent polarity) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-1/2, topoisomerases) and rationalize activity variations .

Q. How can solubility and pharmacokinetic properties be improved without compromising bioactivity?

  • Methodological Answer :
  • Functional Group Modifications : Introduce hydrophilic groups (e.g., -SO₃H, -COOH) to the thiadiazole or imidazole moieties .
  • Prodrug Design : Link the compound to ester or glycoside prodrugs to enhance membrane permeability .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability in in vivo models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。